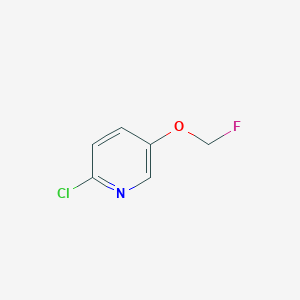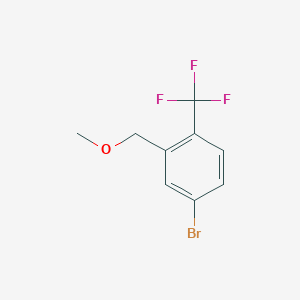
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxymethyl, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 2-(methoxymethyl)-1-(trifluoromethyl)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination.
Oxidation: Potassium permanganate (KMnO4) in acidic medium for oxidation of the methoxymethyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the trifluoromethyl group.
Major Products
Substitution: Formation of 4-amino-2-(methoxymethyl)-1-(trifluoromethyl)benzene.
Oxidation: Formation of 4-bromo-2-(formylmethyl)-1-(trifluoromethyl)benzene.
Reduction: Formation of 4-bromo-2-(methoxymethyl)-1-methylbenzene.
Applications De Recherche Scientifique
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(methoxymethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Methoxymethyl)-1-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
4-Bromo-1-(trifluoromethyl)benzene: Lacks the methoxymethyl group, influencing its solubility and reactivity.
Uniqueness
4-Bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene is unique due to the combination of bromine, methoxymethyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8BrF3O |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
4-bromo-2-(methoxymethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
AIUWYIJNJFYDTP-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=CC(=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)
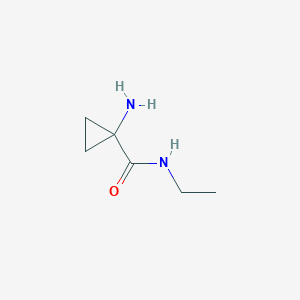

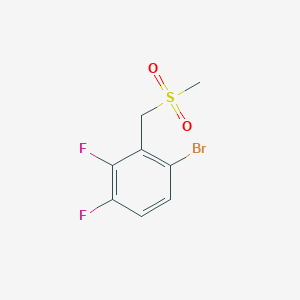
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
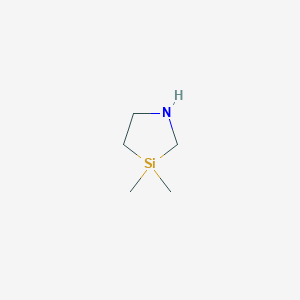
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

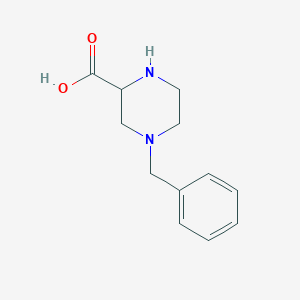
![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)
![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
